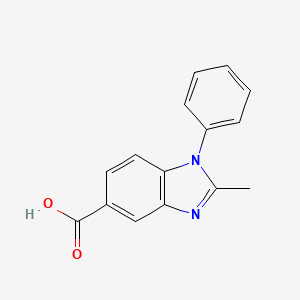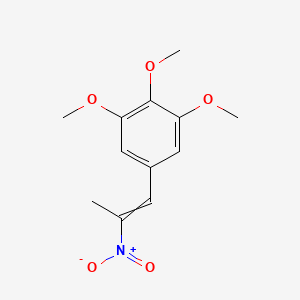
2-Methyl-4-pyrrolidin-1-yl-benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-pyrrolidin-1-yl-benzaldehyde is an organic compound with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol . This compound is characterized by a benzaldehyde core substituted with a methyl group and a pyrrolidine ring, making it a versatile intermediate in organic synthesis and research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde typically involves the reaction of 2-methyl-4-nitrobenzaldehyde with pyrrolidine under reductive conditions . The nitro group is reduced to an amine, which then undergoes cyclization to form the pyrrolidine ring. Common reagents used in this process include hydrogen gas and a palladium catalyst for the reduction step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and automated systems helps in achieving high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-pyrrolidin-1-yl-benzaldehyde undergoes various chemical reactions, including:
Substitution: The methyl and pyrrolidine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: 2-Methyl-4-pyrrolidin-1-yl-benzoic acid.
Reduction: 2-Methyl-4-pyrrolidin-1-yl-benzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-pyrrolidin-1-yl-benzaldehyde has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances its binding affinity to these targets, facilitating various biochemical pathways . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Pyrrolidino)benzaldehyde: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Contains a pyrazole ring instead of a pyrrolidine ring.
Uniqueness
2-Methyl-4-pyrrolidin-1-yl-benzaldehyde is unique due to the presence of both a methyl group and a pyrrolidine ring, which confer distinct chemical properties and reactivity. This combination enhances its versatility as a synthetic intermediate and its potential in various applications .
Eigenschaften
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-8-12(5-4-11(10)9-14)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOJINLHPFVAAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359323 |
Source


|
| Record name | 2-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84754-31-4 |
Source


|
| Record name | 2-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)


![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)
![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)







